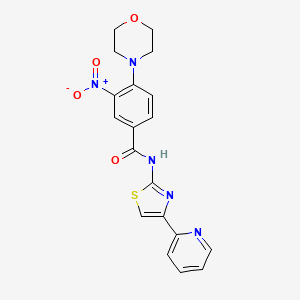

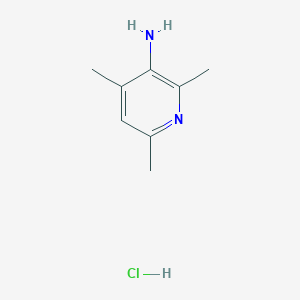

4-morpholino-3-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-morpholino-3-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide” is a complex organic compound. It contains several functional groups including a morpholino group, a nitro group, a pyridinyl group, a thiazolyl group, and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. The dihedral angles between the pyridine and thiazole rings, and between the benzene and thiazole rings, could be similar to those found in related compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the nitro group is often involved in redox reactions, and the benzamide group could participate in condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting point would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

1. Anticancer Research

4-Morpholino-3-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide and its derivatives have been significantly explored in anticancer research. For instance, 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related compound, is an essential intermediate for synthesizing biologically active compounds with potential anticancer properties (Wang et al., 2016). Moreover, thiazolyl N-benzyl-substituted acetamide derivatives, which include compounds with similar structural features, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities (Fallah-Tafti et al., 2011).

2. Synthesis of Bioactive Compounds

The synthesis of bioactive compounds, including those with potential antimicrobial activities, often utilizes derivatives or intermediates related to this compound. For example, antimycobacterial activity has been observed in certain synthesized fluorinated benzothiazolo imidazole compounds, which may involve similar synthetic pathways (Sathe et al., 2011).

3. Development of Imaging Agents

Compounds with a structural resemblance to this compound have been used in the development of imaging agents for medical applications. For instance, the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, involves similar compounds (Wang et al., 2017).

4. Heterocyclic Synthesis

This compound and its derivatives play a crucial role in heterocyclic synthesis, particularly in the formation of novel molecules with potential pharmacological activities. The synthesis of various heterocyclic compounds, such as morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, highlights the versatility of these compounds in medicinal chemistry (Zaki et al., 2014).

5. Nonlinear Optical Properties

Research has also been conducted on the nonlinear optical (NLO) properties of coordination networks formed from derivatives of this compound. These studies contribute to the understanding of the electronic and optical behavior of these compounds, which can have implications in materials science and optoelectronics (Liao et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the production of these inflammatory mediators, leading to a reduction in inflammation.

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response. Therefore, the compound may have potential anti-inflammatory effects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-morpholin-4-yl-3-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O4S/c25-18(22-19-21-15(12-29-19)14-3-1-2-6-20-14)13-4-5-16(17(11-13)24(26)27)23-7-9-28-10-8-23/h1-6,11-12H,7-10H2,(H,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSOWPOLWWFIHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)

![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)